molecular formula C10H19N3O B1586054 Piperazin-1-yl-piperidin-1-yl-methanone CAS No. 41340-88-9

Piperazin-1-yl-piperidin-1-yl-methanone

Cat. No.: B1586054
CAS No.: 41340-88-9
M. Wt: 197.28 g/mol
InChI Key: KYEVTVIFIFPALW-UHFFFAOYSA-N
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Description

Piperazin-1-yl-piperidin-1-yl-methanone is a chemical compound that belongs to the class of piperazine and piperidine derivatives It is characterized by the presence of both piperazine and piperidine rings connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl-piperidin-1-yl-methanone typically involves the reaction of piperazine with piperidine derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the methanone linkage between the two rings. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to promote the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Piperazin-1-yl-piperidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperazin-1-yl-piperidin-1-yl-methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can increase the levels of endocannabinoids, which may have therapeutic effects in conditions like chronic pain and inflammation .

Comparison with Similar Compounds

    Phenyl(piperazin-1-yl)methanone: Another compound with a similar structure but different functional groups.

    (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone: A derivative with a methyl group on the piperazine ring.

    (4-ethoxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone: A compound with ethoxy and phenyl groups attached to the piperazine ring.

Uniqueness: Piperazin-1-yl-piperidin-1-yl-methanone is unique due to its specific combination of piperazine and piperidine rings connected through a methanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

piperazin-1-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVTVIFIFPALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360257
Record name Piperazin-1-yl-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-88-9
Record name Piperazin-1-yl-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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